7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol
Description
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is a halogenated quinazoline derivative characterized by bromo, chloro, and iodo substituents at positions 7, 6, and 8, respectively, along with hydroxyl groups at positions 2 and 2. The presence of multiple halogens and hydroxyl groups may influence its solubility, reactivity, and biological activity compared to simpler quinazolines.
Properties
Molecular Formula |
C8H3BrClIN2O2 |
|---|---|
Molecular Weight |
401.38 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrClIN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI Key |
PTFSLTPONPBBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)I)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Sequence
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Halogenation | Quinazoline or substituted benzoic acid derivatives | Bromine, chlorine sources, iodine salts (e.g., potassium iodide) | Controlled temperature, reflux in organic solvents | Introduction of halogen atoms at 6,7,8 positions |
| 2 | Cyclization & Condensation | Halogenated benzoic acid derivatives and formamidine acetate | Catalysts such as cuprous chloride/bromide, inorganic base (KOH/NaOH) | Reflux in acetonitrile or similar solvent, 18-20 hours | Formation of quinazoline core with halogen substituents |
| 3 | Hydroxylation | Halogenated quinazoline intermediate | Oxidizing agents like hydrogen peroxide under alkaline conditions | Stirring at ambient or elevated temperature | Installation of hydroxyl groups at positions 2 and 4 |
This sequence ensures selective halogenation followed by formation of the quinazoline ring and subsequent hydroxylation to yield the target compound.
Industrial Scale Production Methods
Industrial synthesis of 7-bromo-6-chloro-8-iodoquinazoline-2,4-diol involves optimization for yield, purity, and scalability. Key features include:
- Use of continuous flow reactors for precise control of reaction parameters.
- Employment of automated purification systems such as chromatographic techniques to achieve high purity.
- Utilization of activated carbon treatment and pH adjustments to remove impurities during filtration steps.
- Careful control of reaction temperature and time to maximize yield and minimize by-products.
A representative industrial synthesis example involves the following:
| Parameter | Details |
|---|---|
| Starting Material | 2,4-Dibromo-5-chlorobenzoic acid |
| Catalysts | Cuprous chloride or cuprous bromide, potassium iodide or sodium iodide |
| Base | Potassium hydroxide or sodium hydroxide |
| Solvent | Acetonitrile |
| Reaction Conditions | Reflux, 18-20 hours |
| Purification | Filtration, activated carbon treatment, pH adjustment to 2-3 with hydrochloric acid |
| Yield | Approximately 83-87% |
| Drying Temperature | 100-110 °C |
This method avoids costly raw materials and is suitable for large-scale production with reproducible high yields.
Detailed Synthetic Example
-
- 100 g of 2,4-dibromo-5-chlorobenzoic acid
- 3 g of cuprous chloride
- 3 g of potassium iodide
- 55 g of potassium hydroxide
- 40 g of formamidine acetate
- 700 g of acetonitrile
-
- Heat under reflux with stirring for 18 hours.
- Cool the reaction mixture to 20-30 °C.
-
- Perform suction filtration to separate solids.
- Transfer the filter cake into 900 g of water.
- Add 4 g of activated carbon and stir for 2 hours.
- Filter again and adjust the pH of the filtrate to 2-3 using hydrochloric acid.
- Precipitate and filter the solid product.
- Dry the product at 100-110 °C.
-
- Obtain 71.5 g of 7-bromo-6-chloro-4(3H)-quinazolinone (yield 86.7%).
This intermediate can then be further halogenated and hydroxylated to yield the target 7-bromo-6-chloro-8-iodoquinazoline-2,4-diol.
Chemical Reaction Analysis and Reagents
| Reaction Type | Reagents/Catalysts | Conditions | Major Products |
|---|---|---|---|
| Halogenation | Bromine, chlorine sources, KI/NaI | Reflux in organic solvents | Selective halogenated quinazoline |
| Cyclization | Formamidine acetate, cuprous salts | Reflux in acetonitrile | Quinazolinone intermediates |
| Hydroxylation | Hydrogen peroxide, alkaline medium | Stir at room or elevated temp | 2,4-Diol substituted quinazoline |
Summary Table of Preparation Methods
| Step No. | Description | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation of benzoic acid | Bromine, chlorine sources, KI/NaI | Reflux in organic solvent | N/A | Selective substitution at 6,7,8 |
| 2 | Cyclization to quinazolinone | Formamidine acetate, CuCl/CuBr | Reflux in acetonitrile | ~83-87 | Industrial scale feasible |
| 3 | Hydroxylation to 2,4-diol | H2O2, alkaline conditions | Stirring, ambient temp | N/A | Final functionalization step |
| 4 | Purification | Activated carbon, pH adjustment | Filtration and drying | High purity | Ensures removal of impurities |
Research and Development Notes
- Microwave-assisted synthesis and solvent-free conditions have been explored to reduce reaction times and improve efficiency, but traditional reflux methods remain standard for industrial synthesis.
- The presence of multiple halogens requires careful control to prevent undesired side reactions.
- The compound serves as a versatile intermediate for further functionalization in drug discovery and development.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are outlined below:
Physicochemical and Reactivity Trends
- Halogen Effects : The iodo substituent in 7-bromo-6-chloro-8-iodoquinazoline-2,4-diol increases molecular weight and polarizability compared to fluoro or methyl analogs (e.g., 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline, MW 421.82 vs. 257.52 for methylated analogs) .
- Regiochemistry : Positional isomerism significantly impacts biological activity. For example, 6-bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5) shows higher similarity (0.95) to kinase-targeting compounds than 7-bromo-4-chloro-2-methylquinazoline (similarity 0.63) .
Biological Activity
7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as antibacterial and anti-inflammatory properties. This article reviews the biological activity of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol, supported by data tables and relevant research findings.
The molecular formula of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is . Its structure includes multiple halogen substituents which are known to enhance biological activity.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. The specific compound in focus has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.28 | |
| A431 (Skin) | 0.59 | |
| Hep G2 (Liver) | 0.33 | |
| H197 (EGFR Mutant) | 0.10 |
The compound demonstrates significant inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The IC50 values indicate that it is effective even against cell lines with EGFR mutations, highlighting its potential as a therapeutic agent for resistant cancer types.
Antibacterial Activity
Research has also explored the antibacterial properties of quinazoline derivatives. The compound has shown effectiveness against various bacterial strains.
Table 2: Antibacterial Activity of Quinazoline Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the context of antibiotic resistance.
Anti-inflammatory Effects
Quinazolines have also been studied for their anti-inflammatory properties. Although specific data on 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is limited, related compounds have exhibited significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Case Studies
One notable study involved the synthesis and evaluation of a series of quinazoline derivatives including 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol. The study found that modifications at the halogen positions significantly influenced both the potency and selectivity towards cancer cell lines.
Case Study: Synthesis and Evaluation
In a systematic evaluation, researchers synthesized several derivatives and tested their biological activities. The study concluded that compounds with multiple halogen substituents displayed enhanced binding affinity to the EGFR, corroborating the structure–activity relationship (SAR) observed in previous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
